3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
3-Propyl-1-oxa-3,7-diazaspiro[45]decan-2-one is a spiro compound characterized by a unique bicyclic structure that includes an oxazolidinone ring fused with a diazaspirodecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Biological Activity
3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, with the CAS number 1779458-27-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H18N2O2 with a molecular weight of 198.26 g/mol. Its structure features a spirocyclic arrangement that is characteristic of several biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C10H18N2O2 |
Molecular Weight | 198.26 g/mol |
CAS Number | 1779458-27-3 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives of diazaspiro compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents.
The proposed mechanisms by which diazaspiro compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many spirocyclic compounds inhibit enzymes that are crucial for cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways involved in cell growth and apoptosis.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides valuable insights:
- Study on Related Compounds : A study investigated the biological activity of various diazaspiro derivatives and found significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF7). The structure–activity relationship (SAR) analysis indicated that modifications to the spirocyclic structure could enhance potency.
- Pharmacological Screening : In a pharmacological screening assay involving multiple compounds, those with similar structures to 3-Propyl-1-oxa demonstrated promising results in inhibiting tumor growth in vitro.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-propyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C10H18N2O2/c1-2-6-12-8-10(14-9(12)13)4-3-5-11-7-10/h11H,2-8H2,1H3 |
InChI Key |
WRJPSLUIJXQNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2(CCCNC2)OC1=O |
Origin of Product |
United States |
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